3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride
CAS No.: 934414-90-1
Cat. No.: VC2840249
Molecular Formula: C8H7ClN4O2S
Molecular Weight: 258.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934414-90-1 |
---|---|
Molecular Formula | C8H7ClN4O2S |
Molecular Weight | 258.69 g/mol |
IUPAC Name | 3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 |
Standard InChI Key | JEEGNPZLYORZRV-UHFFFAOYSA-N |
SMILES | CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Canonical SMILES | CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride is characterized by a benzene ring substituted with both a 2-methyl-tetrazole moiety and a sulfonyl chloride functional group. This structural arrangement confers distinctive chemical properties and reactivity patterns to the molecule, making it valuable in various chemical transformations.
Physical and Chemical Characteristics
The compound possesses well-defined physical and chemical properties that are summarized in the following table:
The chemical structure features a tetrazole ring with nitrogen atoms at positions 1, 2, 3, and 4, with a methyl group specifically attached to the nitrogen at position 2. This tetrazole ring is connected to a benzene ring at position 5, while the benzene ring carries a sulfonyl chloride group at the meta position. This arrangement of functional groups contributes significantly to the compound's chemical behavior and applications.
Synthetic Methods
The synthesis of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride employs various chemical approaches, with several documented methods providing viable routes to this compound.
Traditional Synthesis Approaches
A common synthetic pathway for preparing 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride involves the reaction of 3-(2-Methyl-2H-tetrazol-5-YL)-aniline with chlorosulfonic acid. This reaction sequence typically proceeds under the following conditions:
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Reaction of the appropriate aniline derivative with chlorosulfonic acid
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Careful temperature control to prevent decomposition of the tetrazole ring
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Aqueous quenching to isolate the desired sulfonyl chloride product
This synthetic route requires precise control of reaction parameters to achieve satisfactory yields and purity.
Modern Synthetic Strategies
More contemporary approaches to synthesizing tetrazole-containing compounds often employ metal-catalyzed cross-coupling reactions. Patent literature suggests that palladium-catalyzed methods can be effective for constructing similar structures, potentially offering advantages in terms of yield and selectivity .
For instance, boronic acid derivatives of tetrazole-containing heterocycles can undergo Suzuki coupling with halogenated benzene derivatives, followed by sulfonation and chlorination to introduce the sulfonyl chloride functionality . These modern approaches may provide more efficient and selective routes to 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride.
Chemical Reactivity
The chemical behavior of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride is dominated by the reactivity of its sulfonyl chloride group, with additional contributions from the tetrazole ring system.
Sulfonyl Chloride Reactivity
The sulfonyl chloride group represents a highly reactive center within the molecule, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles:
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Reactions with amines produce sulfonamide derivatives, which are valuable in medicinal chemistry
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Reactions with alcohols yield sulfonate esters with potential applications as protecting groups or leaving groups
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Reactions with thiols generate thiosulfonate derivatives that may exhibit interesting biological properties
These nucleophilic substitution reactions typically proceed efficiently under mild conditions, often requiring a base to neutralize the hydrogen chloride generated during the reaction.
Tetrazole Ring Properties
The tetrazole moiety contributes unique properties to the compound:
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Acts as a bioisostere for carboxylic acid groups in medicinal chemistry applications
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Provides a site for coordination with metal ions
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Participates in hydrogen bonding networks with appropriate partners
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Exhibits aromatic character, enabling π-stacking interactions with other aromatic systems
The N-methylation at position 2 of the tetrazole ring influences the electronic properties and lipophilicity of the molecule, potentially affecting its interactions with biological targets and reactivity patterns.
Applications in Organic Synthesis
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular structures.
As a Synthetic Intermediate
The compound functions effectively as a synthetic intermediate in various transformations:
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Production of sulfonamide derivatives through reaction with primary or secondary amines
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Formation of sulfonate esters through reaction with alcohols
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Introduction of the tetrazole moiety into larger molecular frameworks
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Serving as a coupling partner in metal-catalyzed cross-coupling reactions
These transformations allow chemists to incorporate both the tetrazole functionality and sulfonamide/sulfonate groups into target molecules with potential pharmaceutical or material science applications.
Application in Complex Molecule Synthesis
The compound can be utilized in the synthesis of more complex structures, particularly those requiring both tetrazole and sulfonamide functionalities. For example, related tetrazole-containing compounds have been explored as precursors for angiotensin-II receptor antagonists, suggesting potential applications of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride in similar contexts .
Material Science Applications
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride and its derivatives have potential applications in material science, particularly in polymer modification and development of functional materials.
Polymer Modifications
The compound can be utilized to modify polymers through reaction of the sulfonyl chloride group with nucleophilic sites on polymer chains. Such modifications can potentially enhance:
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Thermal stability of polymers
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Resistance to chemical degradation
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Surface properties and adhesion characteristics
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Compatibility with other materials in composite systems
These modifications can lead to materials with improved performance characteristics for specialized applications.
Functional Materials Development
The tetrazole moiety in 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride can contribute to the development of functional materials with specific properties:
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Metal-coordinating materials, leveraging the tetrazole's ability to bind metal ions
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Materials with enhanced thermal stability due to the high nitrogen content of the tetrazole ring
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Compounds with energetic properties, as tetrazoles are known to have applications in energetic materials
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Materials with specialized optical or electronic properties
Comparison with Structural Analogs
Understanding the relationship between 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride and structurally related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs and Their Comparative Properties
The following table compares 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride with relevant structural analogs:
Structure-Property Relationships
The unique combination of functional groups in 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride confers several distinct advantages:
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The meta relationship between the tetrazole and sulfonyl chloride groups enables selective reactivity
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The N-methyl group on the tetrazole alters electronic properties compared to unsubstituted tetrazoles
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The sulfonyl chloride group provides a versatile handle for further functionalization
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The tetrazole ring offers sites for coordination chemistry and hydrogen bonding interactions
Analytical Characterization
Proper identification and characterization of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride are essential for ensuring its purity and structural confirmation in research and industrial applications.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for the characterization of this compound:
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FTIR spectroscopy: Identifies characteristic absorption bands for the sulfonyl chloride (S=O stretching) and tetrazole functional groups
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NMR spectroscopy: Provides detailed structural information through 1H and 13C chemical shifts
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Mass spectrometry: Confirms molecular weight and fragmentation patterns characteristic of the structure
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UV-Visible spectroscopy: Reveals electronic transitions associated with the aromatic and heterocyclic systems
Chromatographic Methods
Chromatographic techniques essential for purity assessment include:
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High-Performance Liquid Chromatography (HPLC): Evaluates purity and can be used to monitor reactions
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Thin-Layer Chromatography (TLC): Provides a rapid assessment of reaction progress and product purity
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Gas Chromatography (GC): May be applicable for derivatives with sufficient volatility
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